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molecular formula C5H9NO3 B8627962 Ethyl (2-oxoethyl)carbamate

Ethyl (2-oxoethyl)carbamate

Cat. No. B8627962
M. Wt: 131.13 g/mol
InChI Key: HBKNPDRDIKERRP-UHFFFAOYSA-N
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Patent
US09096515B2

Procedure details

A solution of ethyl (2,2-diethoxyethyl)carbamate (2.0 g, 0.0097 mol.)) in 5 mL of THF at 0° C. was added HCl (10 mL, 2.0 eq) and then H2O (0.17 mL). The solution was then stirred for 4 h at 0° C. the solvent was evaporated at room temperature and solid NaHCO3 was added, filtration and concentration to give after silica gel chromatography ethyl (2-oxoethyl)carbamate as a colorless oil (0.36 g, 28%). 1HNMR (400 MHz), CDCl3: δ 1.19 (t, J=7.2 Hz, 3H); 4.05-4.10 (m, 4H); 5.44 (sbr, 1H); 9.60 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][NH:6][C:7](=[O:11])[O:8][CH2:9][CH3:10])C.Cl.O>C1COCC1>[O:3]=[CH:4][CH2:5][NH:6][C:7](=[O:11])[O:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(CNC(OCC)=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.17 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was then stirred for 4 h at 0° C. the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated at room temperature
ADDITION
Type
ADDITION
Details
solid NaHCO3 was added
FILTRATION
Type
FILTRATION
Details
filtration and concentration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=CCNC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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